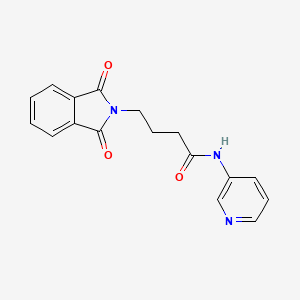
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylbutanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylbutanamide often involves complex organic reactions. For instance, methods for synthesizing pyridine derivatives, which might share synthetic pathways with our compound of interest, have been developed using lithiation/isomerization/intramolecular carbolithiation sequences starting from readily available N-allyl-ynamides (Gati et al., 2012). These procedures offer efficient and divergent access to a wide range of polysubstituted dihydropyridines and pyridines, which could be relevant for synthesizing the target molecule.
Molecular Structure Analysis
Molecular structure analysis of complex organic molecules like 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylbutanamide involves examining their crystal structures through X-ray diffraction. For example, the structural determination of similar compounds has been achieved, providing insights into their molecular conformations and interactions (Srivastava et al., 2017). Such analyses are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical reactions and properties of a compound like 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylbutanamide can be complex due to its multifunctional groups. These properties are influenced by its ability to participate in various chemical reactions, including but not limited to, cycloadditions, carbolithiation, and rearrangements, which have been explored for related compounds (Brioche et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. For instance, compounds with similar structures exhibit unique luminescent properties and form nano-aggregates in specific conditions, showing aggregation-enhanced emission (AEE) behavior dependent on solvent polarity (Srivastava et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming derivatives, are crucial. The chemical behavior can be predicted by studying related compounds' reactions, such as the synthesis of pyridine derivatives through 1,3-dipolar cycloaddition reactions, offering insights into potential functionalizations and chemical modifications (Brioche et al., 2015).
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-12-5-3-9-18-11-12)8-4-10-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-3,5-7,9,11H,4,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPLDKBACAYROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-3-yl-butyramide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4765089.png)
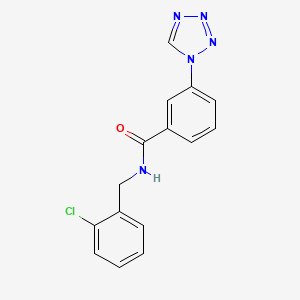
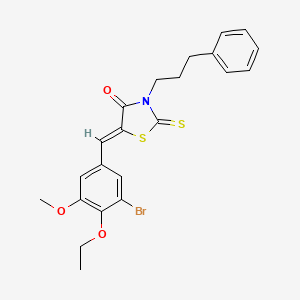
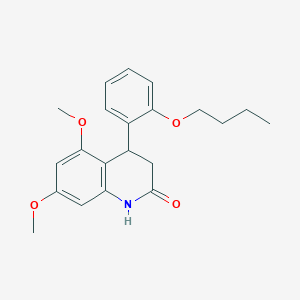
![ethyl 4-({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4765105.png)

![3,5-bis(difluoromethyl)-1-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765115.png)

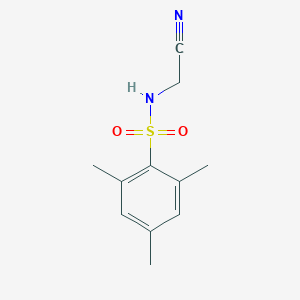
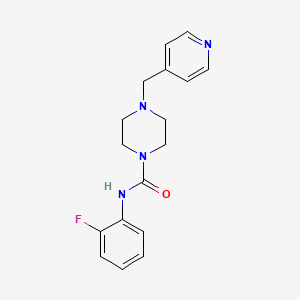
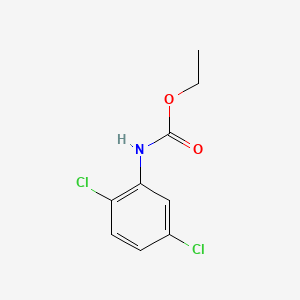
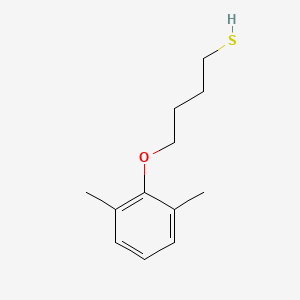
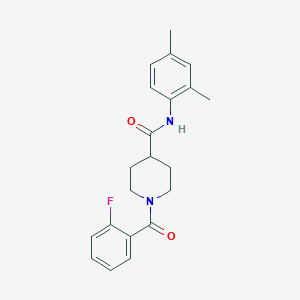
![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4765183.png)